2-{[Dodecyl(methyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[Dodecyl(methyl)amino]methyl}phenol is an organic compound with the molecular formula C20H35NO It is characterized by the presence of a phenolic group and a dodecyl chain attached to a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Dodecyl(methyl)amino]methyl}phenol typically involves the reaction of dodecylamine with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The compound is then purified using techniques such as distillation or crystallization to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[Dodecyl(methyl)amino]methyl}phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-{[Dodecyl(methyl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-{[Dodecyl(methyl)amino]methyl}phenol involves its interaction with cellular membranes and proteins. The dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and function. The phenolic group can interact with proteins, potentially inhibiting their activity or altering their function. These interactions can lead to antimicrobial effects or other biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[Dodecyl(dimethyl)amino]methyl}phenol
- 2-{[Dodecyl(ethyl)amino]methyl}phenol
- 2-{[Dodecyl(propyl)amino]methyl}phenol
Uniqueness
2-{[Dodecyl(methyl)amino]methyl}phenol is unique due to its specific combination of a dodecyl chain and a phenolic group. This structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of the methylamino group further enhances its reactivity and potential for modification.
Eigenschaften
CAS-Nummer |
921204-23-1 |
---|---|
Molekularformel |
C20H35NO |
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
2-[[dodecyl(methyl)amino]methyl]phenol |
InChI |
InChI=1S/C20H35NO/c1-3-4-5-6-7-8-9-10-11-14-17-21(2)18-19-15-12-13-16-20(19)22/h12-13,15-16,22H,3-11,14,17-18H2,1-2H3 |
InChI-Schlüssel |
GHLHFWBIDDBSNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(C)CC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.